molecular formula C10H10ClN3O B13945314 7-chloranyl-4-(dimethylamino)-1~{H}-quinazolin-2-one

7-chloranyl-4-(dimethylamino)-1~{H}-quinazolin-2-one

Cat. No.: B13945314
M. Wt: 223.66 g/mol
InChI Key: DSCYGQFCBQYCTA-UHFFFAOYSA-N
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Description

7-Chloro-4-(dimethylamino)-2(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by a quinazolinone core structure with a chlorine atom at the 7th position and a dimethylamino group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(dimethylamino)-2(1H)-quinazolinone typically involves the reaction of 7-chloro-2(1H)-quinazolinone with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 7-Chloro-4-(dimethylamino)-2(1H)-quinazolinone may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(dimethylamino)-2(1H)-quinazolinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones with different functional groups.

Scientific Research Applications

7-Chloro-4-(dimethylamino)-2(1H)-quinazolinone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-(dimethylamino)-2(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-methyl-1H-indole: Another heterocyclic compound with a similar chlorine substitution pattern.

    7-Chloro-4-(1-piperazinyl)quinoline: A quinoline derivative with a chlorine atom at the 7th position.

Uniqueness

7-Chloro-4-(dimethylamino)-2(1H)-quinazolinone is unique due to its specific substitution pattern and the presence of a dimethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

7-chloro-4-(dimethylamino)-1H-quinazolin-2-one

InChI

InChI=1S/C10H10ClN3O/c1-14(2)9-7-4-3-6(11)5-8(7)12-10(15)13-9/h3-5H,1-2H3,(H,12,13,15)

InChI Key

DSCYGQFCBQYCTA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)NC2=C1C=CC(=C2)Cl

Origin of Product

United States

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